N-[(4-chlorobenzyl)(furan-2-ylmethyl)carbamoyl]-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-chlorobenzyl)(furan-2-ylmethyl)carbamoyl]-4-methylbenzenesulfonamide is a complex organic compound that features a combination of aromatic rings, a sulfonamide group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorobenzyl)(furan-2-ylmethyl)carbamoyl]-4-methylbenzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorobenzylamine with furan-2-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorobenzyl)(furan-2-ylmethyl)carbamoyl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields carboxylic acid derivatives, while reduction of a nitro group results in the corresponding amine .
Scientific Research Applications
N-[(4-chlorobenzyl)(furan-2-ylmethyl)carbamoyl]-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group.
Medicine: Explored for its potential use in drug development, particularly in the treatment of bacterial infections.
Mechanism of Action
The mechanism of action of N-[(4-chlorobenzyl)(furan-2-ylmethyl)carbamoyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-chloro-phenyl)-1-((furan-2-ylmethyl)-carbamoyl)-vinyl)-benzamide
- N-(furan-2-ylmethyl)furan-2-carboxamide
- Furan-2-ylmethyl furan-2-carboxylate
Uniqueness
N-[(4-chlorobenzyl)(furan-2-ylmethyl)carbamoyl]-4-methylbenzenesulfonamide is unique due to its combination of a sulfonamide group with a furan ring and a chlorobenzyl moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable target for further research and development .
Properties
Molecular Formula |
C20H19ClN2O4S |
---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-1-(furan-2-ylmethyl)-3-(4-methylphenyl)sulfonylurea |
InChI |
InChI=1S/C20H19ClN2O4S/c1-15-4-10-19(11-5-15)28(25,26)22-20(24)23(14-18-3-2-12-27-18)13-16-6-8-17(21)9-7-16/h2-12H,13-14H2,1H3,(H,22,24) |
InChI Key |
FWRCZBSSAJNJAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N(CC2=CC=C(C=C2)Cl)CC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.